molecular formula C17H16N2O3S2 B2800043 N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896279-09-7

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2800043
CAS No.: 896279-09-7
M. Wt: 360.45
InChI Key: JYOGHKBEQMZJSB-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-aminobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
  • N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzoate

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-11-7-6-9-13-15(11)18-17(23-13)19-16(20)12-8-4-5-10-14(12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGHKBEQMZJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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